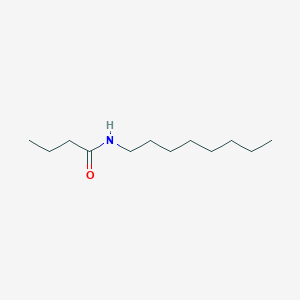![molecular formula C17H24N2O B14633832 Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- CAS No. 56098-37-4](/img/structure/B14633832.png)
Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- is a complex organic compound characterized by its unique structure, which includes a decahydro-2-methylpyrido[1,2-a][1,4]diazepine ring system attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the diazepine ring through the condensation of a diketone with an aromatic diamine in the presence of a catalyst such as indium chloride in acetonitrile . The resulting intermediate can then be further reacted with a phenyl group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Indium chloride, palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzophenone Derivatives: Such as Benzophenone-1 and Benzophenone-4, which share structural similarities but differ in their functional groups and applications.
Diazepine Compounds: Including chlordiazepoxide and diazepam, which are well-known for their anxiolytic properties.
Uniqueness
Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl- is unique due to its specific ring structure and the presence of both diazepine and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
56098-37-4 |
|---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(2-methyl-3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-a][1,4]diazepin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C17H24N2O/c1-18-11-15(17(20)14-7-3-2-4-8-14)12-19-10-6-5-9-16(19)13-18/h2-4,7-8,15-16H,5-6,9-13H2,1H3 |
InChI Key |
BWHZPNHBJRAVBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCCCN2CC(C1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


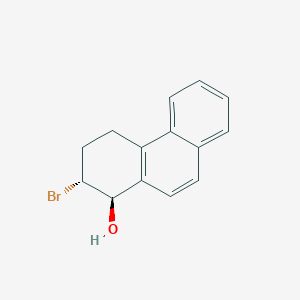
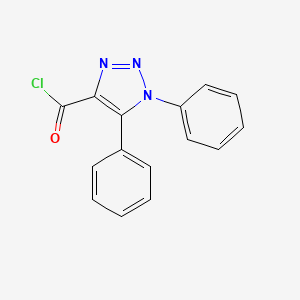
![Difluoro[bis(trifluoromethyl)]germane](/img/structure/B14633757.png)
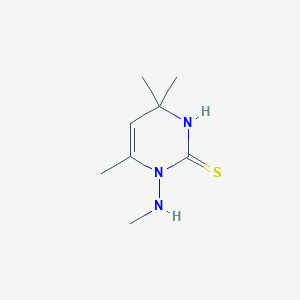

![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)
![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)

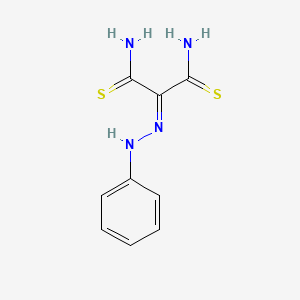
![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)
![1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14633796.png)

